REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1.[OH-].[Na+]>O>[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1,2.3|
|
Name
|
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
Cl.NC=1SCC(N1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The sodium salt is washed with cold water, ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC=1SCC(N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |